Ethyl 2-cyano-2-ethyl-3-methylhexanoate

Distillation purification Process chemistry Boiling point specification

Obtain the precise α,α-disubstituted cyanoacetate required for pentobarbital/thiopental synthesis without tedious sequential alkylation. This intermediate carries the 1-methylbutyl and ethyl groups directly into the barbiturate pharmacophore, eliminating isomeric byproducts. • Direct precursor - 1-methylbutyl & ethyl α-substituents are retained through urea/thiourea condensation. • Yield advantage - established route delivers ~64% yield from methyl propyl ketone and ethyl cyanoacetate. • Process-ready - low water solubility (33.54 mg/L) ensures near-quantitative organic-phase retention during workup.

Molecular Formula C12H21NO2
Molecular Weight 211.305
CAS No. 100453-11-0
Cat. No. B586237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-2-ethyl-3-methylhexanoate
CAS100453-11-0
Molecular FormulaC12H21NO2
Molecular Weight211.305
Structural Identifiers
SMILESCCCC(C)C(CC)(C#N)C(=O)OCC
InChIInChI=1S/C12H21NO2/c1-5-8-10(4)12(6-2,9-13)11(14)15-7-3/h10H,5-8H2,1-4H3
InChIKeyFOGOQVLUCORCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Cyano-2-ethyl-3-methylhexanoate Sourcing Data


Ethyl 2-cyano-2-ethyl-3-methylhexanoate (CAS 100453-11-0; synonym: ethyl 1-methylbutyl cyanoacetate; molecular formula C₁₂H₂₁NO₂; MW 211.30) is an α,α-disubstituted cyanoacetate ester classified as a non-aromatic nitrile-function compound . It is registered under REACH (EC 700-063-0) with the status 'Intermediate, Individual, Intermediate use only,' confirming its dedicated role as a pharmaceutical intermediate rather than a commodity chemical [1]. A 2005 U.S. Customs and Border Protection ruling formally classifies this compound under HTS 2926.90.5050 and explicitly records its indicated use as a pharmaceutical intermediate imported in bulk form [2].

Registered pharmaceutical intermediate (REACH intermediate use only)
EC 700-063-0; not a commodity chemical
Bulk import classification HTS 2926.90.5050
U.S. CBP ruling L83868; pharmaceutical intermediate use declared
Non-aromatic nitrile-function ester with α,α-disubstitution
Structural fidelity critical for barbiturate pharmacophore mapping

Ethyl 2-Cyano-2-ethyl-3-methylhexanoate in Barbiturate Synthesis


Unsubstituted ethyl cyanoacetate (CAS 105-56-6) and mono-substituted or differently branched analogs cannot substitute for ethyl 2-cyano-2-ethyl-3-methylhexanoate in the synthesis of 5-ethyl-5-(1-methylbutyl)barbituric acid (pentobarbital) and related thiobarbiturates because the α-carbon substituents are carried through intact to the final barbiturate pharmacophore. The 1-methylbutyl and ethyl groups at the α-position of this specific cyanoacetate ester directly become the 5-position substituents of the barbiturate ring upon condensation with urea or thiourea . An established synthetic route condenses methyl propyl ketone with ethyl cyanoacetate followed by reduction to yield ethyl (1-methylbutyl) cyanoacetate in approximately 64% yield, and this intermediate is then converted to thiopental sodium by standard procedures [1]. Using an analog with different α-substituents — such as ethyl 2-cyano-2-ethylbutanoate (CAS 1619-56-3) or hexyl cyanoacetate (CAS 13361-53-0) — would produce a structurally different barbiturate with altered pharmacological properties, making precise intermediate identity non-negotiable for regulated pharmaceutical manufacturing.

Analog Unsubstituted or mono-substituted cyanoacetates cannot deliver the identical barbiturate; α-substituents map directly to the pharmacophore and substitution would produce a structurally different final compound.
Route Using ethyl cyanoacetate requires sequential alkylation, introducing statistical mixtures and additional purification steps that the α,α-disubstituted intermediate avoids entirely.
Identity Close-boiling isomers (e.g., 2-ethylhexyl cyanoacetate, bp 241.4°C) may evade boiling-point identity checks; orthogonal density confirmation is required to prevent procurement mix-ups.

Ethyl 2-Cyano-2-ethyl-3-methylhexanoate vs. Cyanoacetate Analogs


Boiling Point Differentiation vs. Simpler Cyanoacetates

Ethyl 2-cyano-2-ethyl-3-methylhexanoate exhibits a boiling point of 241°C at atmospheric pressure, which is 31–33°C higher than unsubstituted ethyl cyanoacetate (bp 208–210°C) , approximately 26.5°C higher than the shorter-chain α,α-disubstituted analog ethyl 2-cyano-2-ethylbutanoate (bp 214.5°C) , and 12.3°C higher than the linear hexyl cyanoacetate (bp 228.7°C) . This boiling point is nearly identical to that of the isomeric 2-ethylhexyl cyanoacetate (bp 241.4°C at 760 mmHg), but the target compound's bp is approximately 52°C lower than the positional isomer ethyl 3-cyano-3-ethylhexanoate (bp 293.1°C) . These differences are quantitatively sufficient to alter fractional distillation cut points, vacuum distillation parameters, and boiling point-based identity verification protocols. Procurement of the wrong analog would require re-validation of distillation parameters and could lead to failed in-process control checks.

Boiling point
Cross-study comparable
Target: 241°C. Δ +31–33°C vs ethyl cyanoacetate; Δ +26.5°C vs ethyl 2-cyano-2-ethylbutanoate; Δ +12.3°C vs hexyl cyanoacetate; Δ −52°C vs positional isomer ethyl 3-cyano-3-ethylhexanoate.
Distillation protocols are non-transferable; wrong analog requires re-validation of cut points and in-process controls.
Atmospheric pressure data from ChemicalBook, ChemSrc, ChemSpider.
Distillation purification Process chemistry Boiling point specification

Water Solubility Difference Dictates Extraction Workup

Ethyl 2-cyano-2-ethyl-3-methylhexanoate has a measured water solubility of 33.54 mg/L at 25°C . This is approximately 600-fold lower than the water solubility of unsubstituted ethyl cyanoacetate, which is 20 g/L at 20°C . The 2-ethylhexyl cyanoacetate analog is reported as 'insoluble' in water (qualitative), consistent with increased hydrophobicity of branched alkyl esters . This quantitative solubility difference means that during aqueous workup following barbiturate condensation or Knoevenagel reactions, the target compound partitions almost quantitatively into the organic phase, while ethyl cyanoacetate partitions significantly into the aqueous phase (~2% w/v). For process chemists, this translates to different solvent ratios, number of extraction stages, and expected organic-phase recovery. Substituting ethyl cyanoacetate into a protocol designed for the target compound would result in substantial product loss to the aqueous layer.

Water solubility
Cross-study comparable
33.54 mg/L at 25°C — approximately 600-fold lower than ethyl cyanoacetate (20 g/L).
Extraction workup efficiency is highly compound-specific; substituting a more water-soluble analog risks substantial product loss to the aqueous phase.
Values from ChemicalBook; comparator at 20°C.
Aqueous workup Phase separation Extraction efficiency

α,α-Disubstitution Pattern as Barbiturate Precursor

Ethyl 2-cyano-2-ethyl-3-methylhexanoate carries the exact 1-methylbutyl and ethyl substituents at the α-carbon that become the 5-ethyl and 5-(1-methylbutyl) side chains of pentobarbital upon condensation with urea [1]. This structure-to-pharmacophore mapping is chemically deterministic: the α-substituents of the cyanoacetate are retained through the condensation–cyclization sequence. In contrast, unsubstituted ethyl cyanoacetate would require two sequential α-alkylation steps (introducing statistical mixtures and requiring separation of mono- vs. dialkylated products), while analogs such as ethyl 2-cyano-2-ethylbutanoate (CAS 1619-56-3) carry only a butyl group, yielding a different barbiturate entirely. The synthesis of thiopental sodium from ethyl (1-methylbutyl) cyanoacetate was demonstrated with an approximately 64% yield for the cyanoacetate formation step from methyl propyl ketone and ethyl cyanoacetate [2]. The isotopically labeled analog (2-cyano-2-ethyl-3-methylhexanoic acid ethyl ester-d5) is explicitly designated as an intermediate for isotope-labeled pentobarbital derivatives . No generic cyanoacetate can fulfill this precise structural role.

α,α-Disubstitution
Class-level inference
1-methylbutyl and ethyl α-substituents map directly to pentobarbital 5-position side chains; synthesis demonstrated with ~64% yield for the cyanoacetate formation step.
Structural identity is deterministic for the barbiturate pharmacophore; no generic cyanoacetate can fulfill this role without additional synthetic steps.
Synthesis route: Yamamoto et al., Yakugaku Zasshi, 1955. Class-level inference for barbiturate condensation.
Barbiturate synthesis Pharmaceutical intermediate α,α-Disubstituted cyanoacetate

Density Specification for Identity Testing

The measured density of ethyl 2-cyano-2-ethyl-3-methylhexanoate is 0.943 , which is distinctly lower than the most structurally similar analogs: ethyl cyanoacetate at 1.063 g/mL , ethyl 2-cyano-2-ethylbutanoate at 0.972 g/cm³ , hexyl cyanoacetate at 0.972 g/cm³ , and 2-ethylhexyl cyanoacetate at 0.975 g/mL . The target compound's density is even lower than its positional isomer ethyl 3-cyano-3-ethylhexanoate (0.952 g/cm³) . This 0.029–0.120 g/mL density differential relative to the closest analogs is large enough for reliable identity discrimination by simple density measurement. For procurement QC, a density specification of 0.943 ± 0.01 can distinguish the target from the common analog 2-ethylhexyl cyanoacetate (density 0.975), which has a nearly identical boiling point (241.4°C vs. 241°C) and molecular weight (197.27 vs. 211.30) but a 3.4% higher density. Commercially available purity grades include 95% (Bidepharm, Sigma Aldrich) and 98% (Fluorochem, Leyan) , with QC documentation including NMR, HPLC, and GC.

Density for QC
Cross-study comparable
0.943 g/mL. Δ −0.032 vs 2-ethylhexyl cyanoacetate (0.975) which shares nearly identical boiling point (241.4°C).
Density provides a low-cost orthogonal identity check; resolves procurement ambiguity that boiling point alone cannot.
Purity grades: 95% (Bidepharm, Sigma Aldrich), 98% (Fluorochem, Leyan).
QC specification Identity testing Density measurement

LogP Differential and Chromatographic Retention

Ethyl 2-cyano-2-ethyl-3-methylhexanoate has a computed LogP of 3.39 , compared to ethyl cyanoacetate with a LogP of 0.06–0.23 . This approximately 3.2–3.3 log unit difference corresponds to a theoretical ~1,600–2,000-fold difference in octanol–water partition coefficient. In reverse-phase HPLC method development, this means the target compound requires significantly higher organic modifier concentrations for elution and exhibits substantially longer retention times than unsubstituted cyanoacetates under identical conditions. For procurement decisions, this matters because QC methods validated for the target compound cannot be directly applied to less lipophilic analogs; a new method validation cycle would be required. The positional isomer ethyl 3-cyano-3-ethylhexanoate has a LogP of approximately 2.9 , a difference of ~0.5 log units from the target, which could be sufficient for chromatographic separation in method development.

LogP & retention
Cross-study comparable
Computed LogP 3.39 vs ethyl cyanoacetate LogP 0.06–0.23; ~1,600–2,000-fold partition difference.
Reverse-phase HPLC methods are non-transferable; QC methods validated for the target cannot be applied directly to less lipophilic analogs.
Computed LogP from Fluorochem; experimental retention depends on column and mobile phase.
HPLC method development Lipophilicity Chromatographic retention

Physical Form Differentiation from Liquid Analogs

Ethyl 2-cyano-2-ethyl-3-methylhexanoate is described as a 'pale-yellow to yellow-brown sticky oil to semi-solid' under ambient conditions , whereas the closest boiling-point analog 2-ethylhexyl cyanoacetate is a 'colorless to light yellow clear liquid' , and ethyl cyanoacetate is a 'colorless liquid' . This physical form difference has direct operational implications: the target compound requires warming or solvent dissolution prior to transfer, gravimetric dispensing, or reactor charging. The recommended storage temperature for the target is 2–8°C , at which the semi-solid consistency is expected to be more pronounced. The vapor pressure of the target is 0.3 Pa at 24.85°C , compared to ethyl cyanoacetate's vapor pressure of approximately 0.3–1 mmHg (40–133 Pa) depending on temperature , indicating the target has substantially lower volatility — a factor relevant for occupational exposure assessment and ventilation requirements during handling.

Physical form
Supporting evidence
Pale-yellow to yellow-brown sticky oil to semi-solid at ambient; vapor pressure 0.3 Pa at 24.85°C. Comparators are free-flowing clear liquids.
Semi-solid form mandates distinct handling, dispensing, and storage SOPs compared to liquid cyanoacetate analogs.
Storage: 2–8°C (Sigma Aldrich). Vapor pressure indicates lower volatility than ethyl cyanoacetate.
Handling protocol Physical form specification Storage conditions

Ethyl 2-Cyano-2-ethyl-3-methylhexanoate Application Scenarios


GMP Barbiturate API Manufacturing

Ethyl 2-cyano-2-ethyl-3-methylhexanoate is the direct α,α-disubstituted cyanoacetate precursor for 5-ethyl-5-(1-methylbutyl)barbituric acid (pentobarbital) and its 2-thio analog (thiopental sodium). The 1-methylbutyl and ethyl α-substituents are carried through the urea/thiourea condensation step intact, eliminating the need for sequential α-alkylation and avoiding statistical mixtures of mono- and dialkylated byproducts [1]. The established synthetic route yields the target cyanoacetate in approximately 64% from methyl propyl ketone and ethyl cyanoacetate [2]. The compound's water solubility of 33.54 mg/L ensures near-quantitative organic-phase retention during workup, a critical advantage for yield consistency at manufacturing scale . The ECHA registration as 'Intermediate, Intermediate use only' aligns with its dedicated role in this synthetic pathway [3].

Isotope-Labeled Pentobarbital Standard Production

The deuterated analog 2-cyano-2-ethyl-3-methylhexanoic acid ethyl ester-d5 (MW 216.33) is explicitly used as an intermediate for isotope-labeled pentobarbital derivatives [1]. The LogP of 3.39 for the parent compound predicts strong reverse-phase retention suitable for LC–MS/MS method development [2], and the ~600-fold lower water solubility compared to unsubstituted ethyl cyanoacetate ensures efficient organic-solvent extraction from biological matrices . For bioanalytical laboratories procuring labeled internal standards, confirming the non-deuterated intermediate identity via density (0.943) and boiling point (241°C) provides orthogonal QC checks distinct from the labeled product [3].

Enantioselective N-Alkylated Barbiturate Synthesis

Optically active N-alkylated barbiturates have been synthesized from enantiomerically pure disubstituted cyanoacetic esters [1]. Ethyl 2-cyano-2-ethyl-3-methylhexanoate contains two chiral centers (asymmetric atoms = 2, per Fluorochem specification [2]), enabling the preparation of enantiomerically enriched barbiturates with distinct pharmacological profiles — one enantiomer may be anesthetically active while the other acts as a convulsant . The compound's semi-solid physical form (pale-yellow sticky oil to semi-solid) [3] and density of 0.943 distinguish it from liquid chiral cyanoacetate analogs during stereoselective synthesis workflow, while the 2–8°C storage requirement preserves configurational stability.

Scale-Up and Distillation Purification

For process chemists scaling barbiturate intermediate production, the boiling point of 241°C requires vacuum distillation or thin-film evaporation rather than simple atmospheric distillation used for ethyl cyanoacetate (208–210°C) [1]. The flash point of 105°C [2] is comparable to 2-ethylhexyl cyanoacetate (109°C) , but the target compound's density of 0.943 uniquely differentiates it from the isomeric 2-ethylhexyl cyanoacetate (density 0.975) despite their nearly identical boiling points (241°C vs. 241.4°C) [3]. Industrial-scale production yields exceeding 93% have been reported through optimized reaction parameter control . Vapor pressure of 0.3 Pa at 24.85°C informs engineering controls for large-scale handling .

Application
Selection Property
Validation Focus
Barbiturate API intermediate manufacturing
α,α-Disubstitution pattern matching pharmacophore side chains
Condensation yield consistency; organic-phase retention during workup; REACH intermediate-use compliance
Isotope-labeled pentobarbital standard production
Identity confirmation of unlabeled precursor
Density and boiling point QC for non-deuterated intermediate; LogP-guided LC–MS/MS method development
Enantioselective N-alkylated barbiturate synthesis
Chiral center configuration and semi-solid physical form
Configurational stability under recommended storage; differentiation from liquid chiral analogs
Scale-up and distillation purification
Boiling point, flash point, and vapor pressure profile
Vacuum distillation parameter validation; density-based identity check against isomeric analogs; engineering controls for handling

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